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For decades, the choice between MRC-5 and WI-38 human diploid fibroblast cell lines has

been a cornerstone of clinical virology for the isolation and propagation of viruses from patient

samples. Both cell lines, derived from human embryonic lung tissue, have proven invaluable for

diagnostics, vaccine development, and basic research. This guide provides a detailed

comparison of their performance, supported by experimental data, to aid researchers,

scientists, and drug development professionals in selecting the optimal cell line for their specific

applications.

At a Glance: Key Characteristics
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Feature MRC-5 WI-38

Origin
Human embryonic lung

fibroblasts

Human embryonic lung

fibroblasts

Sex of Fetus Male Female

Year of Isolation 1966 1962

Karyotype 46,XY (Normal male) 46,XX (Normal female)

Finite Lifespan
Approximately 45 population

doublings

Approximately 50 ± 10

population doublings[1]

Key Applications

Virus isolation, vaccine

production (e.g., rubella,

hepatitis A, varicella, rabies),

virology research

Virus isolation, vaccine

production (e.g., measles,

mumps, rubella, varicella,

polio, hepatitis A, rabies),

aging research[1]

Performance in Clinical Virus Isolation: A Data-
Driven Comparison
The suitability of a cell line for clinical virology is primarily determined by its spectrum of viral

susceptibility and the clarity and speed of the cytopathic effect (CPE) development.

A foundational comparative study by Friedman and Koropchak (1978) evaluated MRC-5 and

WI-38 for their efficiency in isolating viruses from clinical specimens. The study concluded that

the viral recovery rates were similar for both cell lines. Furthermore, the appearance and the

speed of onset of the cytopathic effect were also comparable between MRC-5 and WI-38.[2][3]

[4]

A key differentiating factor noted in historical context was the longer in-vitro lifespan of MRC-5

cells, which made them a more suitable replacement as the original stocks of WI-38 began to

diminish.[4]

Subsequent studies have continued to utilize MRC-5 for the isolation of various clinical viruses.

For instance, a study by de Oña et al. (1995) compared the efficacy of MRC-5 cells with the
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conventional Madin-Darby canine kidney (MDCK) cell line for the isolation of influenza virus

from 94 pharyngeal swab samples. The results demonstrated that MRC-5 cells are a highly

effective substrate for this purpose.

Table 1: Comparison of Influenza Virus Isolation Rates in MRC-5 and MDCK Cells[5][6]

Cell Line
Number of
Samples
Inoculated

Number of Positive
Isolates

Isolation Rate (%)

MRC-5 94 17 18%

MDCK 94 14 15%

Data from de Oña, M., et al. (1995). Isolation of influenza virus in human lung embryonated

fibroblast cells (MRC-5) from clinical samples. Journal of Clinical Microbiology, 33(7), 1948-

1949.[5][6]

This study highlights the utility of MRC-5 in a routine clinical virology setting for respiratory

viruses. While this study did not include a direct comparison with WI-38, the established

similarity in viral susceptibility from earlier studies suggests that WI-38 would perform

comparably for influenza virus isolation.

Experimental Protocols for Clinical Virus Isolation
The following is a synthesized protocol for the isolation of common clinical viruses (respiratory,

herpes-, and enteroviruses) using MRC-5 or WI-38 cells, based on established virological

methods.

I. Cell Culture and Maintenance
Cell Propagation: Culture MRC-5 or WI-38 cells in Eagle's Minimum Essential Medium

(MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

(100 U/mL penicillin, 100 µg/mL streptomycin).

Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
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Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% trypsin-EDTA to

detach the cells. Split cultures at a ratio of 1:2 to 1:4.

II. Specimen Preparation and Inoculation
Specimen Collection: Collect clinical specimens (e.g., nasopharyngeal swabs, throat swabs,

vesicle fluid, stool) in viral transport medium (VTM).

Specimen Processing:

Swabs: Vortex the swab in VTM for 15-20 seconds. Centrifuge at 1,500 x g for 10 minutes

to pellet cellular debris. Use the supernatant for inoculation.

Stool: Prepare a 10-20% suspension in MEM. Centrifuge at 3,000 x g for 20 minutes. Filter

the supernatant through a 0.22 µm filter.

Inoculation:

Prepare confluent monolayers of MRC-5 or WI-38 cells in shell vials or culture tubes.

Remove the growth medium and wash the cell monolayer twice with sterile phosphate-

buffered saline (PBS).

Inoculate 0.2-0.5 mL of the processed specimen onto the cell monolayer.

Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the vessel every 15-20

minutes.

After adsorption, add 1-2 mL of maintenance medium (MEM with 2% FBS and antibiotics).

III. Incubation and Observation
Incubation: Incubate the inoculated cultures at 37°C.

Observation for Cytopathic Effect (CPE): Examine the cultures daily for at least 14 days

using an inverted microscope.

Typical CPE in MRC-5/WI-38:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enteroviruses (e.g., Coxsackievirus): Rounding, refractile cells, followed by cell

detachment and lysis.

Herpes Simplex Virus (HSV): Focal areas of rounded, ballooned cells (plaques), often

with syncytia (multinucleated giant cells) formation.[7]

Adenovirus: Swelling and rounding of cells in grape-like clusters.

Respiratory Syncytial Virus (RSV): Formation of large syncytia.

Influenza Virus: Cell rounding and detachment, often less pronounced than

enteroviruses.

IV. Virus Identification
Immunofluorescence Assay (IFA): Once CPE is observed, cells can be scraped and spotted

onto a slide. After fixation, stain with virus-specific monoclonal antibodies conjugated to a

fluorescent dye.

Neutralization Test: To confirm the identity of an isolate, a neutralization test can be

performed using type-specific antisera.

Molecular Methods: Viral RNA or DNA can be extracted from the culture supernatant or

infected cells and identified using polymerase chain reaction (PCR) or sequencing.
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General Workflow for Clinical Virus Isolation
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General Workflow for Clinical Virus Isolation
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Viral Entry Signaling Pathways
Understanding the molecular mechanisms of viral entry is critical for the development of

antiviral therapies. Below are simplified diagrams of the entry pathways for three common

viruses that can be isolated in MRC-5 and WI-38 cells.

Influenza A Virus Entry
Influenza A virus initiates infection by binding to sialic acid residues on the surface of host cells.

This interaction triggers endocytosis, leading to the internalization of the virus.
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Influenza A Virus Entry Pathway
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Adenovirus Entry Pathway
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Coxsackievirus B Entry Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1193182?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193182?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]

2. [PDF] Comparison of WI-38, MRC-5, and IMR-90 cell strains for isolation of viruses from
clinical specimens | Semantic Scholar [semanticscholar.org]

3. journals.asm.org [journals.asm.org]

4. Comparison of WI-38, MRC-5, and IMR-90 cell strains for isolation of viruses from clinical
specimens - PMC [pmc.ncbi.nlm.nih.gov]

5. Isolation of influenza virus in human lung embryonated fibroblast cells (MRC-5) from
clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Herpes simplex virus: isolation, cytopathological characterization and antiviral sensitivity -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [MRC-5 vs. WI-38: A Comparative Guide for Clinical
Virus Isolation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193182#mrc-5-versus-wi-38-for-isolating-clinical-
virus-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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